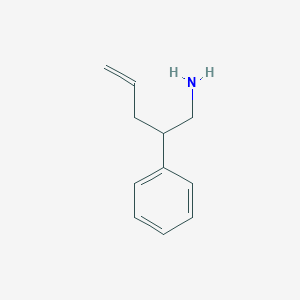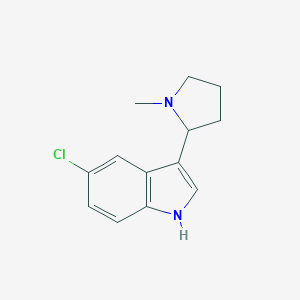![molecular formula C14H28N4O2Si3 B102033 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine CAS No. 18551-03-6](/img/structure/B102033.png)
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves the introduction of trimethylsilyl groups to a purine base. One common method includes the reaction of purine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups themselves are generally inert.
Common reagents used in these reactions include trimethylsilyl chloride, bases like triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine has several applications in scientific research:
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in complex organic syntheses where multiple reactive sites are present .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trimethylsilyl-protected molecules, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to various substrates.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation of alcohols and other functional groups.
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxyl and phosphate groups.
The uniqueness of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds.
Eigenschaften
IUPAC Name |
trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGXMUBMBXZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336229 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18551-03-6 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

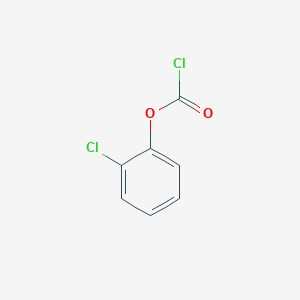
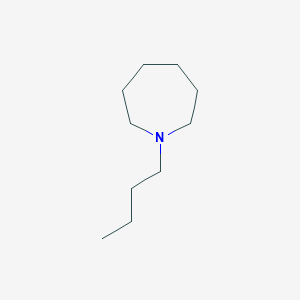
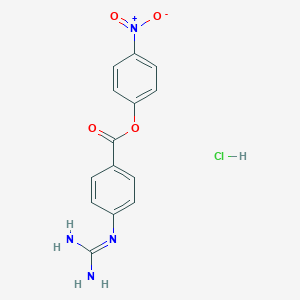
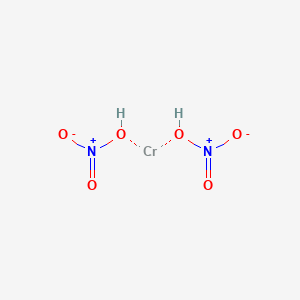
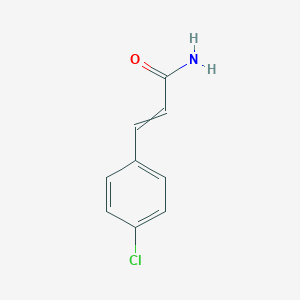
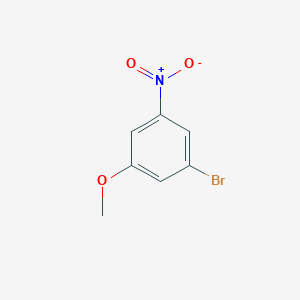

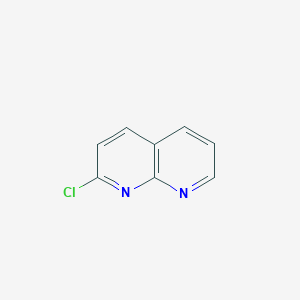
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
